Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the naphthalene derivative: This involves the benzyloxylation of naphthalene to introduce the benzyloxy group.
Synthesis of the tetrahydropyrimidine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.
Introduction of the thioxo group: This is typically achieved through the reaction of the tetrahydropyrimidine intermediate with sulfur-containing reagents.
Final esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-amino-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an amino group instead of a thioxo group.
Uniqueness
The presence of the thioxo group in Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique compared to its analogs. This functional group can impart different chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps include the formation of the tetrahydropyrimidine scaffold and subsequent modifications to introduce the benzyloxy and naphthalene moieties. The final compound exhibits a molecular weight of approximately 417.5 g/mol and has specific structural characteristics that contribute to its biological activity.
Biological Activity
1. Antimicrobial Activity
Recent studies have indicated that compounds with similar thioxo-tetrahydropyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities. A study highlighted that certain thioxo derivatives exhibit minimum inhibitory concentrations (MICs) in the range of 8-64 µg/mL against Gram-positive bacteria .
2. Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for several enzymes involved in metabolic pathways. Research on related compounds has demonstrated that tetrahydropyrimidines can inhibit d-amino acid oxidase (DAAO), which is involved in neurotransmitter metabolism . The inhibition mechanism typically involves competitive binding to the active site of the enzyme.
3. Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, there is a hypothesis regarding its potential role in neuroprotection. Compounds with similar scaffolds have been shown to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Parkinson’s and Alzheimer’s . Further investigation into the specific neuroprotective mechanisms of this compound could yield valuable insights.
Case Studies and Research Findings
Properties
IUPAC Name |
benzyl 6-methyl-4-(2-phenylmethoxynaphthalen-1-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O3S/c1-20-26(29(33)35-19-22-12-6-3-7-13-22)28(32-30(36)31-20)27-24-15-9-8-14-23(24)16-17-25(27)34-18-21-10-4-2-5-11-21/h2-17,28H,18-19H2,1H3,(H2,31,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLITWJVOJPMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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